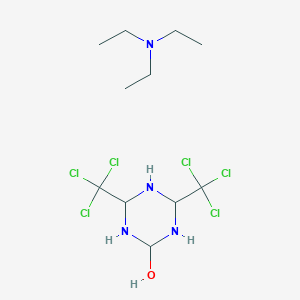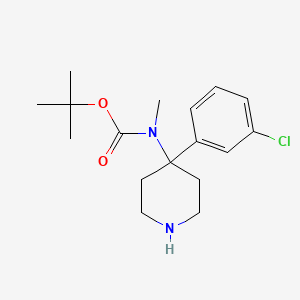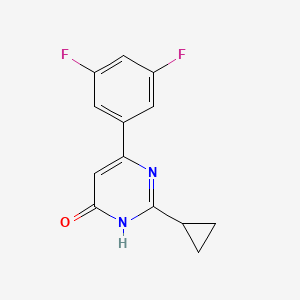
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine is a compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes trichloromethyl groups and a triazinan-2-ol core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol typically involves the reaction of trichloromethyl compounds with triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of trichloromethyl groups with other functional groups .
Aplicaciones Científicas De Investigación
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly under UV or visible light.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol involves its ability to generate reactive intermediates under specific conditions. These intermediates can interact with molecular targets, leading to various chemical transformations. The pathways involved may include radical formation and subsequent reactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its use as a photoinitiator under LED exposure.
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in similar applications and has comparable chemical properties.
Uniqueness
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol is unique due to its specific structure and the presence of trichloromethyl groups, which confer distinct reactivity and applications. Its ability to act as a photoinitiator and its potential use in various fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C11H22Cl6N4O |
|---|---|
Peso molecular |
439.0 g/mol |
Nombre IUPAC |
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C5H7Cl6N3O/c1-4-7(5-2)6-3;6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h4-6H2,1-3H3;1-3,12-15H |
Clave InChI |
UTLHUMKSWQBCGB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1(NC(NC(N1)O)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)

![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)


![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)


![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)

![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)



